molecular formula C11H23N3O2 B14284797 N-Carbamoyl-N~2~-octylglycinamide CAS No. 133000-97-2

N-Carbamoyl-N~2~-octylglycinamide

Cat. No.: B14284797
CAS No.: 133000-97-2
M. Wt: 229.32 g/mol
InChI Key: GFGLNSOHUBVHPI-UHFFFAOYSA-N
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Description

N-Carbamoyl-N~2~-octylglycinamide: is an organic compound that belongs to the class of carbamoyl derivatives These compounds are characterized by the presence of a carbamoyl group (-CONH2) attached to an amine or amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-N~2~-octylglycinamide typically involves the reaction of octylamine with glycine in the presence of a carbamoylating agent. One common method is to use carbamoyl chloride or carbamoyl isocyanate as the carbamoylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-N~2~-octylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamoyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Carbamoyl-N~2~-octylglycinamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamoylating enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Carbamoyl-N~2~-octylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

    N-Carbamoyl-2-oxoglycine: This compound also contains a carbamoyl group and is involved in biochemical processes such as the urea cycle.

    N-Carbamoyl-L-glutamic acid: Another carbamoyl derivative with applications in treating hyperammonemia.

Uniqueness: N-Carbamoyl-N~2~-octylglycinamide is unique due to its specific structure, which includes an octyl group. This hydrophobic moiety can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other carbamoyl derivatives.

Properties

CAS No.

133000-97-2

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N-carbamoyl-2-(octylamino)acetamide

InChI

InChI=1S/C11H23N3O2/c1-2-3-4-5-6-7-8-13-9-10(15)14-11(12)16/h13H,2-9H2,1H3,(H3,12,14,15,16)

InChI Key

GFGLNSOHUBVHPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC(=O)NC(=O)N

Origin of Product

United States

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